molecular formula C25H22N4O4S B4926268 N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide

Cat. No.: B4926268
M. Wt: 474.5 g/mol
InChI Key: TXCQTVNKWCYYLJ-UHFFFAOYSA-N
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Description

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol as a precursor.

    Introduction of Substituents: The ethyl, methyl, and nitro groups are introduced through substitution reactions using appropriate reagents and conditions.

    Final Coupling: The final step involves coupling the benzoxazole core with the carbamothioyl and nitrobenzamide groups under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole core and the ethyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, especially at the benzoxazole core and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole core.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide
  • N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide

Uniqueness

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole core, coupled with the carbamothioyl and nitrobenzamide groups, makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

IUPAC Name

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-4-16-7-10-22-20(11-16)26-24(33-22)18-9-5-14(2)19(12-18)27-25(34)28-23(30)17-8-6-15(3)21(13-17)29(31)32/h5-13H,4H2,1-3H3,(H2,27,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCQTVNKWCYYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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